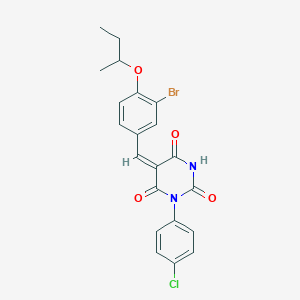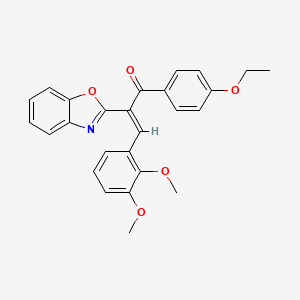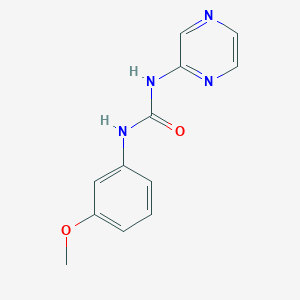
1-(mesitylcarbonyl)-4-propylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Mesitylcarbonyl)-4-propylpiperazine, also known as MPPI, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPPI is a piperazine derivative that has been synthesized using various methods and has been found to exhibit promising biological activities.
Wissenschaftliche Forschungsanwendungen
1-(mesitylcarbonyl)-4-propylpiperazine has been found to exhibit potential therapeutic applications in various scientific research fields. One of the most promising applications of this compound is in the treatment of Parkinson's disease. This compound has been shown to increase the release of dopamine in the striatum, which is a key neurotransmitter that is depleted in Parkinson's disease. This compound has also been found to exhibit significant anti-inflammatory and antioxidant activities, making it a potential candidate for the treatment of various inflammatory diseases, including arthritis and multiple sclerosis.
Wirkmechanismus
The mechanism of action of 1-(mesitylcarbonyl)-4-propylpiperazine is not fully understood, but it is believed to act as a dopamine agonist. This compound has been shown to increase the release of dopamine in the striatum by inhibiting the reuptake of dopamine by presynaptic neurons. Additionally, this compound has been found to increase the expression of dopamine receptors in the brain, leading to an increase in dopamine signaling.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. In addition to its dopamine agonist activity, this compound has been shown to exhibit significant anti-inflammatory and antioxidant activities. This compound has also been found to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in the survival and growth of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(mesitylcarbonyl)-4-propylpiperazine in lab experiments is its potential therapeutic applications in various scientific research fields. This compound has been found to exhibit significant biological activities, making it a potential candidate for the treatment of various diseases. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain lab experiments.
Zukünftige Richtungen
For the research and development of 1-(mesitylcarbonyl)-4-propylpiperazine include the development of this compound-based drugs for the treatment of Parkinson's disease, further research into its mechanism of action, and the synthesis of this compound analogs with improved solubility and biological activities.
Synthesemethoden
1-(mesitylcarbonyl)-4-propylpiperazine can be synthesized using various methods, including the reaction of mesitylcarbonyl chloride with 4-propylpiperazine in the presence of a base, such as triethylamine. Another method involves the reaction of mesitylcarbonyl isocyanate with 4-propylpiperazine. Additionally, this compound can be synthesized using a one-pot reaction of mesitylene, 4-propylpiperazine, and phosgene. The yield and purity of the synthesized this compound can vary depending on the method used.
Eigenschaften
IUPAC Name |
(4-propylpiperazin-1-yl)-(2,4,6-trimethylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c1-5-6-18-7-9-19(10-8-18)17(20)16-14(3)11-13(2)12-15(16)4/h11-12H,5-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNYUMDZMFOXRGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C(=O)C2=C(C=C(C=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(3-morpholinyl)-N-{[4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methyl}acetamide hydrochloride](/img/structure/B5305927.png)

![N-[5-methyl-1-(3-methylbenzyl)-1H-pyrazol-3-yl]-2-pyrazinecarboxamide](/img/structure/B5305936.png)
![6-[2-(4-isopropylphenyl)vinyl]-5-nitro-2,4-pyrimidinediol](/img/structure/B5305940.png)

![3-methyl-7-[2-(4-morpholinyl)benzoyl]-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5305973.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-4-fluorobenzenesulfonamide](/img/structure/B5305981.png)
![4-[4-(4-fluorobenzyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]-4-oxobutanamide](/img/structure/B5305985.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5305991.png)
![4-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetyl]thiomorpholine](/img/structure/B5306007.png)
![5'-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]-3,6-dihydro-2H-1,2'-bipyridine](/img/structure/B5306011.png)
![N-allyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-furamide](/img/structure/B5306026.png)